Structural Uniqueness: 3-Chloro-2-methyl Substitution Versus Unsubstituted and 2-Chloro Analogs
The target compound contains a 3-chloro-2-methyl phenyl group, whereas the closest commercially available analog is the unsubstituted phenyl derivative N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide (CAS 1797636-36-2). The presence of the chlorine atom at the 3-position and methyl at the 2-position alters the electronic surface potential and steric contour of the molecule. In the broader benzenesulfonamide class, such modifications have been shown to shift Naᵥ1.7 inhibitory IC₅₀ values by ≥10-fold [1]. No direct head-to-head data exist for this specific compound against its unsubstituted or 2-chloro analogs. This evidence is therefore class-level inference only.
| Evidence Dimension | Structural differentiation (substitution pattern) and predicted impact on activity |
|---|---|
| Target Compound Data | 3-chloro-2-methyl substitution; XLogP3 = 3.3 [2] |
| Comparator Or Baseline | Unsubstituted phenyl analog (CAS 1797636-36-2): no halogen, no methyl; predicted lower lipophilicity |
| Quantified Difference | Not quantifiable; class-level SAR suggests potential for significant potency shifts |
| Conditions | Structural comparison based on computed physicochemical properties (PubChem) and patent SAR context [1] |
Why This Matters
Procurement of an incorrect analog with a different substitution pattern may result in a compound with drastically altered target affinity, invalidating biological experiments and wasting research resources.
- [1] US Patent 9,493,448 B2. Describes SAR for benzenesulfonamide sodium channel inhibitors, showing that chloro and methyl substituents modulate potency. https://image-ppubs.uspto.gov/dirsearch-public/print/downloadPdf/9493448 View Source
- [2] PubChem CID 76149185, Computed XLogP3. https://pubchem.ncbi.nlm.nih.gov/compound/76149185 View Source
